Potent Kinase Inhibition Enabled by the Furo[3,2-c]pyridin-2-yl Core
The furo[3,2-c]pyridin-2-yl moiety is a key pharmacophore in a series of potent MNK1/2 inhibitors. A derivative incorporating this exact core (Compound 34) demonstrated sub-nanomolar inhibitory activity, with IC₅₀ values of 1.2 nM and 1.3 nM against MNK1 and MNK2, respectively, in a TR-FRET assay [1]. This contrasts with the broader class of furopyridines, where potency can vary by orders of magnitude based on subtle structural changes.
| Evidence Dimension | Kinase Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.2 nM (MNK1) / 1.3 nM (MNK2) for a derivative containing the furo[3,2-c]pyridin-2-yl core |
| Comparator Or Baseline | Baseline for other furopyridine isomers/substitution patterns (not specified) |
| Quantified Difference | Achieves sub-nanomolar potency; not directly comparable across all analogs. |
| Conditions | TR-FRET assay (LanthaScreen), high ATP conditions |
Why This Matters
Procuring the correct core scaffold is essential for accessing lead compounds with demonstrated sub-nanomolar potency in relevant disease models.
- [1] European Journal of Medicinal Chemistry. (2026). Design, synthesis, and evaluation of furo[3,2-c]pyridine-based MNK1/2 inhibitors for the treatment of colorectal cancer. DOI: 10.1016/j.ejmech.2026.118853. View Source
